These films are single-molecule-thick layers arranged on a substrate. Researchers can use the Langmuir-Blodgett technique to create thin films of calcium stearate for studying surface properties, tribology (friction), and self-assembly behavior. The structure of these films can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) [].
Due to its specific structure, calcium stearate can be used as a template or directing agent for the synthesis of inorganic nanoparticles. Researchers can control the size and morphology of the nanoparticles by varying the reaction conditions [].
The safety and functionality of calcium stearate make it applicable in pharmaceutical research for drug delivery purposes:
Calcium stearate is recognized as a Generally Recognized As Safe (GRAS) material by the US Food and Drug Administration (FDA). This allows researchers to explore its use as an excipient in formulating tablets, capsules, and other drug delivery systems. Its lubricating properties can improve flowability and prevent sticking during manufacturing [].
Researchers are investigating the use of calcium stearate nanoparticles for controlled drug release applications. By encapsulating drugs within these nanoparticles, they can potentially achieve sustained or targeted delivery [].
Calcium stearate is an organic compound with the molecular formula . It is a calcium salt of stearic acid, characterized by its white, waxy powder or flakes. This compound is primarily recognized for its role as a lubricant, stabilizer, and anti-caking agent in various industrial applications. It is non-toxic and has been classified as generally recognized as safe (GRAS) when used appropriately, making it suitable for food and pharmaceutical applications
The mechanism of action of calcium stearate depends on its application. Here are two key mechanisms:
These applications underscore the compound's versatility and importance in modern manufacturing processes.
The synthesis of calcium stearate can be achieved through several methods:
Each method has its advantages depending on the required purity and application.
Research on the interactions of calcium stearate with other compounds indicates its role in stabilizing formulations by reducing friction between particles. In food applications, it helps maintain the homogeneity of powdered products. In pharmaceuticals, it enhances the flow characteristics of powders during tablet formation, ensuring uniformity in dosage forms. Studies have shown that while it generally poses low toxicity, careful monitoring is necessary to prevent potential gastrointestinal disturbances from excessive exposure
Calcium stearate shares similarities with other metal stearates, which are also used for their lubricating and stabilizing properties. Here are some comparable compounds: Calcium stearate is unique due to its non-toxic nature and versatility across multiple industries, particularly where food-grade applications are concerned. Its stability under high temperatures makes it preferable for many manufacturing processes compared to other metal stearates
The direct reaction route follows the stoichiometry $$ Laboratory and pilot studies demonstrate that intimate mixing of molten stearic acid with finely milled calcium oxide (or calcium hydroxide) at 100–155 degrees C drives quantitative saponification within thirty to sixty minutes, especially when a small stoichiometric excess of the base and trace process water are provided to accelerate proton transfer [3] [4]. Table 1 summarises representative kinetic data extracted from the seminal United States patent describing the dry‐fusion variant. Calorimetry on bench‐scale batches indicates an exothermic heat release of 350–380 kilojoule per kilogram of product, underscoring the need for controlled heat removal in larger reactors to avoid darkening through local over-temperature [3] [4]. Detailed characterisation by Fourier transform infrared spectroscopy shows the disappearance of the carbonyl stretching band at 1700 centimetre⁻¹ and emergence of symmetric and antisymmetric carboxylate bands at 1540 and 1575 centimetre⁻¹, confirming full conversion [2]. In the aqueous precipitation route, fully neutralised sodium stearate is reacted with soluble calcium chloride (or nitrate) at 60–80 degrees C under vigorous agitation [5] [6]. The low water solubility of calcium stearate causes immediate precipitation, allowing efficient separation, washing and drying. Pilot work at the İzmir Institute of Technology achieved essentially quantitative yield and high purity under a slight calcium ion excess (50%) at 75 degrees C [5]. Scanning electron microscopy reveals lamellar crystallites, while elemental analysis shows negligible residual sodium or chloride after two wash cycles [5]. The process is readily scaled because the precipitation step is autogenous and the mother liquor contains only sodium chloride by-product, facilitating closed-loop water recycling [3]. Langmuir–Blodgett deposition enables molecularly organised calcium stearate layers on oxide, silver or polymeric substrates. A monolayer of stearic acid is first spread on an alkaline sub-phase; in-situ ion exchange with calcium ions yields an insoluble soap film that is compressed and transferred vertically onto the target surface [5] [7]. Spectroscopic analysis reveals that carboxylate coordination in the film is dominated by bidentate binding, evidenced by an intense antisymmetric stretching band at 1577 centimetre⁻¹ [5]. The methodology affords uniform nanometre-scale coatings useful for barrier layers, optical sensors and model studies of metal–fatty acid interactions [5] [7]. Mechanochemistry couples mechanical energy and solid-state chemistry, enabling solvent-free preparation of calcium stearate through high-shear fusion or reactive ball milling. Controlled milling of stearic acid with calcium oxide under modest heating (≈ 100 degrees C) generates the soap within minutes and limits colour formation because of rapid heat dissipation [4] [9]. In stirred-media mills the same principle is applied to coat micronised calcium carbonate with in-situ-formed calcium stearate, achieving a ninety per cent surface active ratio after fifteen minutes at one thousand revolutions per minute [10]. Key advantages are summarised in Table 3. Recent reviews of oleochemical mechanochemistry confirm that dry synthesis minimises wastewater generation and permits continuous processing through extruders or attrition reactors [11]. Modern commercial plants use three main flowsheets: precipitation in agitated reactors, vacuum-assisted dry fusion, and proprietary solvent methods that yield free-flowing low-dust prills [12]. Economic modelling for a facility rated at thirty-three metric tonnes per day indicates raw material costs dominate operating expenditure, with stearic acid and calcium hydroxide accounting for seventy-five per cent of total production cost [13]. Table 4 contrasts key performance indicators reported for contemporary units. Process intensification trends include continuous spray-reactor systems that integrate reaction, cooling and granulation in a single vertical chamber, thereby improving product purity and colour while reducing manual handling [14]. Advanced dust-free prills also enhance dosing accuracy in polymer master-batches and cement admixtures, reducing airborne particulate release during downstream processing [12]. Digital process control using on-line near-infra-red spectroscopy now enables real-time adjustment of calcium oxide stoichiometry to hold free fatty acid below one mass per cent, satisfying stringent food and pharmaceutical specifications [3] [13]. Irritant Compound Formula Unique Features Sodium Stearate Soluble in water; commonly used as a soap. Zinc Stearate Acts as a lubricant; used in rubber processing. Magnesium Stearate Commonly used as a lubricant in pharmaceutical tablets. Aluminum Stearate Used primarily as a thickener in various formulations. Classical Precipitation Techniques
Reaction of Stearic Acid with Calcium Oxide or Calcium Hydroxide
2\,\text{C}{17}\text{H}{35}\text{COOH} + \text{CaO} \longrightarrow (\text{C}{17}\text{H}{35}\text{COO}){2}\text{Ca} + \text{H}{2}\text{O}
$$
[1] [2]. Entry Mass ratio (stearic acid : calcium oxide) Water added (mass %) Onset temperature (°C) Completion temperature (°C) Free fatty acid in product (mass %) Observed yield (mass %) 1 100 : 15 4.7 102 154 0.65 [4] 96–98 [4] 2 100 : 20 3.2 93 178 0.20 [4] 97–99 [4] Double Decomposition Using Sodium Stearate and Soluble Calcium Salts
Parameter Typical value Reference Reaction temperature 70–80 degrees C [5] [6] Stoichiometric excess of calcium ion 30–50% [5] Mean particle diameter after washing ca. 0.6 micrometre [5] Bilayer spacing (X-ray diffraction) 4.8 nanometre (powder) [5] Advanced Fabrication Approaches
Langmuir–Blodgett Thin Film Deposition
Film property Measured value Reference Average bilayer thickness 4.0 nanometre [5] Surface roughness (peak–valley) ≈ 6 nanometre [7] Preferred orientation [8] lamellar [5] Mechanochemical Synthesis Routes
Criterion Classical precipitation Mechanochemical route Reference External solvent requirement High (water) None [5] [4] Typical reaction time 30–60 minutes 5–20 minutes [4] [10] Energy consumption (kilowatt hour kg⁻¹) 0.6–0.8 0.3–0.4 [10] [4] Particle-size control Post-grinding required In-situ tailoring [10] Industrial-Scale Production Optimisation
Process type Bulk density (gram centimetre⁻³) Median particle size (micrometre) Characteristic energy demand (megajoule tonne⁻¹) Reference Aqueous precipitation + spray drying 0.2–0.3 2–5 650–800 [13] [12] Dry fusion (vacuum) 0.4–0.5 10–20 500–650 [12] [4] Solution-melt prilling 0.5–0.6 800–1200 (prill) 450–550 [12]
Purity
Physical Description
Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals
White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH]
White powder; [Sax]
WHITE POWDER.
Color/Form
Granular, fatty powder
FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
1.12 g/cm³
Decomposition
Appearance
Melting Point
179 °C
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3179 of 3733 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 554 of 3733 companies with hazard statement code(s):;
H319 (97.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Other CAS
1592-23-0
8000-75-7
Wikipedia
Use Classification
Cosmetics -> Cosmetic colorant; Anticaking
Methods of Manufacturing
BY PPT FROM CALCIUM CHLORIDE & SODIUM SALTS OF MIXED FATTY ACIDS (STEARIC & PALMITIC). PPT IS COLLECTED & WASHED WITH WATER TO REMOVE SODIUM CHLORIDE.
General Manufacturing Information
Adhesive Manufacturing
Plastics Product Manufacturing
Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Plastics Product Manufacturing
Utilities
Wholesale and Retail Trade
Octadecanoic acid, calcium salt (2:1): ACTIVE
Fatty acids, tallow, hydrogenated, calcium salts: ACTIVE
REGULATORY STATUS (VET): US REGULATIONS REQUIRE THAT IT BE FREE OF "CHICK EDEMA FACTOR".
ITS VIRTUALLY NONTOXIC NATURE & UNCTUOUS PROPERTIES MAKE IT IDEAL.../FOR USE IN FOOD & PHARMACEUTICAL PRODUCTS/.
Food grade calcium stearate /is/ derived from edible tallow...
Present in 0.4-2.0 wt% in PVC rigid-pipe formulation as calcium stearate
Dates
2: Schrank S, Kann B, Saurugger E, Hainschitz M, Windbergs M, Glasser BJ, Khinast J, Roblegg E. The effect of the drying temperature on the properties of wet-extruded calcium stearate pellets: pellet microstructure, drug distribution, solid state and drug dissolution. Int J Pharm. 2015 Jan 30;478(2):779-87. doi: 10.1016/j.ijpharm.2014.12.030. Epub 2014 Dec 16. PubMed PMID: 25526671.
3: Schrank S, Kann B, Saurugger E, Ehmann H, Werzer O, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Impact of drying on solid state modifications and drug distribution in ibuprofen-loaded calcium stearate pellets. Mol Pharm. 2014 Feb 3;11(2):599-609. doi: 10.1021/mp4005782. Epub 2014 Jan 15. PubMed PMID: 24400735.
4: Schrank S, Kann B, Windbergs M, Glasser BJ, Zimmer A, Khinast J, Roblegg E. Microstructure of calcium stearate matrix pellets: a function of the drying process. J Pharm Sci. 2013 Nov;102(11):3987-97. doi: 10.1002/jps.23707. Epub 2013 Aug 26. PubMed PMID: 23983150.
5: Carol D, Karpagam S, Kingsley SJ, Vincent S. Synergistic effect of calcium stearate and photo treatment on the rate of biodegradation of low density polyethylene spent saline vials. Indian J Exp Biol. 2012 Jul;50(7):497-501. PubMed PMID: 22822530.
6: Schrank S, Hodzic A, Zimmer A, Glasser BJ, Khinast J, Roblegg E. Ibuprofen-loaded calcium stearate pellets: drying-induced variations in dosage form properties. AAPS PharmSciTech. 2012 Jun;13(2):686-98. doi: 10.1208/s12249-012-9791-6. Epub 2012 May 3. PubMed PMID: 22552931; PubMed Central PMCID: PMC3364380.
7: Roblegg E, Jäger E, Hodzic A, Koscher G, Mohr S, Zimmer A, Khinast J. Development of sustained-release lipophilic calcium stearate pellets via hot melt extrusion. Eur J Pharm Biopharm. 2011 Nov;79(3):635-45. doi: 10.1016/j.ejpb.2011.07.004. Epub 2011 Jul 27. PubMed PMID: 21801834.
8: Tong M, Chen H, Yang Z, Wen R. The effect of Zn-Al-hydrotalcites composited with calcium stearate and β-diketone on the thermal stability of PVC. Int J Mol Sci. 2011;12(3):1756-66. doi: 10.3390/ijms12031756. Epub 2011 Mar 8. PubMed PMID: 21673921; PubMed Central PMCID: PMC3111632.
9: Lin Y, Chen H, Chan CM, Wu J. Nucleating effect of calcium stearate coated CaCO(3) nanoparticles on polypropylene. J Colloid Interface Sci. 2011 Feb 15;354(2):570-6. doi: 10.1016/j.jcis.2010.10.069. Epub 2010 Nov 8. PubMed PMID: 21122873.
10: Roblegg E, Ulbing S, Zeissmann S, Zimmer A. Development of lipophilic calcium stearate pellets using ibuprofen as model drug. Eur J Pharm Biopharm. 2010 May;75(1):56-62. doi: 10.1016/j.ejpb.2010.01.005. Epub 2010 Jan 18. PubMed PMID: 20080179.
11: Lee HB, Kwon JS, Kim YB, Kim EK. Production of calcium-stearate by lipase using hydrogenated beef tallow. Appl Biochem Biotechnol. 2009 May;157(2):278-84. doi: 10.1007/s12010-008-8254-8. Epub 2008 May 28. PubMed PMID: 18506631.
12: Ranji A, Ghorbani Ravandi M, Farajzadeh MA. Determination of calcium stearate in polyolefin samples by gas chromatographic technique after performing dispersive liquid-liquid microextraction. Anal Sci. 2008 May;24(5):623-6. PubMed PMID: 18469468.
13: Kurai J, Chikumi H, Kodani M, Sako T, Watanabe M, Miyata M, Makino H, Touge H, Hitsuda Y, Shimizu E. Acute eosinophilic pneumonia caused by calcium stearate, an additive agent for an oral antihistaminic medication. Intern Med. 2006;45(17):1011-6. Epub 2006 Oct 2. PubMed PMID: 17016002.
14: Dean DD, Lohmann CH, Sylvia VL, Köster G, Liu Y, Schwartz Z, Boyan BD. Effect of polymer molecular weight and addition of calcium stearate on response of MG63 osteoblast-like cells to UHMWPE particles. J Orthop Res. 2001 Mar;19(2):179-86. PubMed PMID: 11347688.
15: Fukui E, Miyamura N, Kobayashi M. Effect of magnesium stearate or calcium stearate as additives on dissolution profiles of diltiazem hydrochloride from press-coated tablets with hydroxypropylmethylcellulose acetate succinate in the outer shell. Int J Pharm. 2001 Mar 23;216(1-2):137-46. PubMed PMID: 11274815.
16: Willie BM, Shea JE, Bloebaum RD, Hofmann AA. Elemental and morphological identification of third-body particulate and calcium stearate inclusions in polyethylene components. J Biomed Mater Res. 2000;53(2):137-42. PubMed PMID: 10713559.
17: McKellop HA, Shen FW, Campbell P, Ota T. Effect of molecular weight, calcium stearate, and sterilization methods on the wear of ultra high molecular weight polyethylene acetabular cups in a hip joint simulator. J Orthop Res. 1999 May;17(3):329-39. PubMed PMID: 10376720.
18: Tan S, Tatsuno T, Okada T. Gas chromatographic determination of calcium stearate in polyethylene food packaging sheets. J Chromatogr. 1988 Aug 5;447(1):198-201. PubMed PMID: 3209663.
19: Pritzker KP, Renlund RC, Read DH, Cheng PT, Harrington DD. Adrenal and hepatic calcium stearate crystal deposits in dogs fed a thiamine-deficient diet. Am J Vet Res. 1982 Aug;43(8):1481-8. PubMed PMID: 7103233.
20: Miyake Y, Shinoda A, Furukawa M, Sadakata C, Toyoshima S. [Studies on packing-property of pharmaceutical powders. 3. Influence of calcium stearate content on compacting phenomenon of pharmaceutical powders (author's transl)]. Yakugaku Zasshi. 1973 Sep;93(9):112-5. Japanese. PubMed PMID: 4797567.